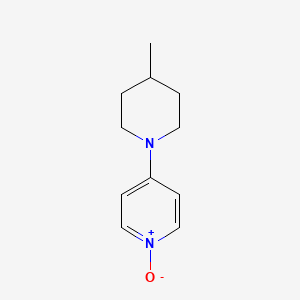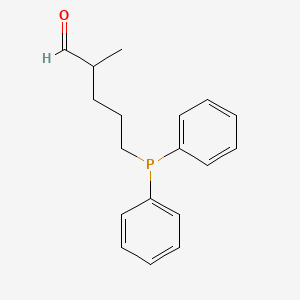![molecular formula C11H25O3PS2 B14300678 Dipropyl [bis(ethylsulfanyl)methyl]phosphonate CAS No. 116089-70-4](/img/structure/B14300678.png)
Dipropyl [bis(ethylsulfanyl)methyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipropyl [bis(ethylsulfanyl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to two propyl groups and a bis(ethylsulfanyl)methyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dipropyl [bis(ethylsulfanyl)methyl]phosphonate typically involves the reaction of a phosphonic acid derivative with appropriate alkylating agents. One common method includes the use of triethylamine as a base and alkyl halides as alkylating agents under microwave-assisted conditions. This method allows for efficient and selective transformations, often resulting in high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher throughput and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Dipropyl [bis(ethylsulfanyl)methyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the bis(ethylsulfanyl)methyl moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The phosphonate group can be reduced under specific conditions to yield phosphine derivatives.
Substitution: The alkyl groups attached to the phosphonate can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Alkyl halides and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, phosphine derivatives, and various substituted phosphonates, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Dipropyl [bis(ethylsulfanyl)methyl]phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of dipropyl [bis(ethylsulfanyl)methyl]phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The bis(ethylsulfanyl)methyl moiety plays a crucial role in these interactions, contributing to the compound’s overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Diisopropyl methylphosphonate: A related compound with similar structural features but different alkyl groups.
Ethyl methylphosphonate: Another phosphonate derivative with distinct alkyl substituents.
Uniqueness
Dipropyl [bis(ethylsulfanyl)methyl]phosphonate is unique due to the presence of the bis(ethylsulfanyl)methyl moiety, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
116089-70-4 |
|---|---|
Fórmula molecular |
C11H25O3PS2 |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
1-[bis(ethylsulfanyl)methyl-propoxyphosphoryl]oxypropane |
InChI |
InChI=1S/C11H25O3PS2/c1-5-9-13-15(12,14-10-6-2)11(16-7-3)17-8-4/h11H,5-10H2,1-4H3 |
Clave InChI |
XTIYSXQOEDBOGI-UHFFFAOYSA-N |
SMILES canónico |
CCCOP(=O)(C(SCC)SCC)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(4-Chlorophenyl)-3-phenyloxiran-2-yl]methanol](/img/structure/B14300605.png)


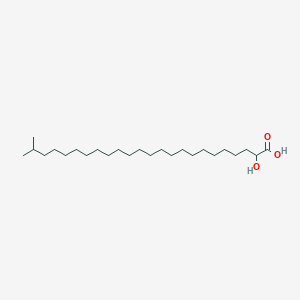
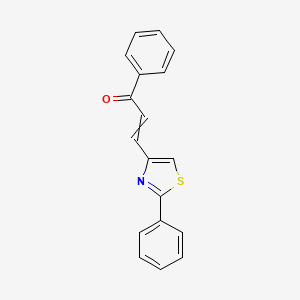
![Benzenamine, N-[(4-chlorophenyl)methylene]-4-ethyl-, (E)-](/img/structure/B14300630.png)
![9-Methyldodecahydrobenzo[b]cyclopenta[e]pyran](/img/structure/B14300638.png)
![1-{[(2-Fluorophenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14300644.png)
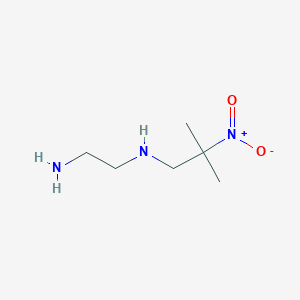
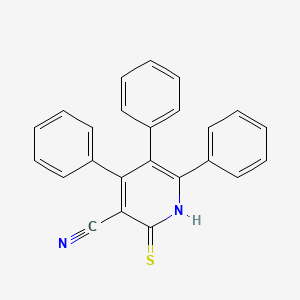

![(4-{[(Oxan-2-yl)oxy]methyl}phenyl)(diphenyl)phosphane](/img/structure/B14300668.png)
